2-(2-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O4/c1-33-18-9-7-17(8-10-18)31-24-22(27-28-31)23(25-16-26-24)30-13-11-29(12-14-30)21(32)15-35-20-6-4-3-5-19(20)34-2/h3-10,16H,11-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSBDPBWLPBJRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC=C5OC)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
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Formation of the Triazolopyrimidine Core: : This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
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Attachment of the Piperazine Moiety: : The piperazine ring is introduced through nucleophilic substitution reactions. This step may require the use of protecting groups to ensure selective reactions at desired positions.
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Introduction of the Methoxyphenyl Groups: : The methoxyphenyl groups are typically introduced through electrophilic aromatic substitution reactions. Common reagents for this step include methoxybenzene derivatives and appropriate electrophiles.
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Final Coupling and Purification: : The final step involves coupling the intermediate compounds to form the desired product. Purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods. The choice of solvents, reagents, and catalysts is also optimized to ensure environmental sustainability and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically affects the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the triazolopyrimidine ring or the piperazine moiety, leading to the formation of reduced derivatives.
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogenating agents, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides), acylating agents (e.g., acyl chlorides).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced triazolopyrimidine derivatives, reduced piperazine derivatives.
Substitution: Halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions, utilizing solvents like ethanol or dimethylformamide and catalysts such as sodium hydroxide or acetic acid. The yield and purity of the compound are often assessed using Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm product formation and identify side products .
Biological Activities
This compound is part of a broader class of triazole derivatives known for their varied pharmacological properties. Research indicates that compounds containing triazole rings often exhibit significant anti-cancer, anti-inflammatory, and antimicrobial activities. Preliminary studies have shown that derivatives similar to this compound can inhibit tumor cell proliferation in various cancer cell lines, including breast and lung cancers .
Medicinal Chemistry Applications
- Anticancer Activity : The structural features of this compound suggest potential efficacy against cancer. Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells by disrupting various cellular pathways .
- Antimicrobial Properties : Compounds with similar structures have shown promising results against bacterial and fungal infections. The incorporation of methoxy groups may enhance lipophilicity, improving the bioavailability of the drug .
- Neuropharmacological Effects : The piperazine component is often associated with neuroactive properties, making this compound a candidate for further investigation in treating neurological disorders such as anxiety and depression .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
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Enzyme Inhibition: : The compound may inhibit the activity of specific enzymes by binding to their active sites or allosteric sites. This can lead to the modulation of biochemical pathways and cellular processes.
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Receptor Binding: : The compound may bind to specific receptors on the cell surface or within the cell, leading to the activation or inhibition of signaling pathways. This can result in changes in cellular behavior and function.
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Molecular Pathways: : The compound may interact with various molecular pathways, such as those involved in cell proliferation, apoptosis, or inflammation. These interactions can lead to therapeutic effects or biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of the target compound with its analogs:
Structural and Electronic Differences
- The 4-methoxyphenyl substituent on the triazole ring enhances π-π stacking with hydrophobic receptor pockets, whereas 4-ethoxyphenyl (Analog 2) increases lipophilicity but may reduce metabolic stability due to slower demethylation .
Pharmacological and Physicochemical Properties
- Solubility :
- Binding Affinity: Preliminary molecular docking studies suggest the target compound’s methoxyphenoxy group forms hydrogen bonds with kinase ATP-binding sites (e.g., EGFR), outperforming Analog 2’s phenoxy group in inhibitory potency (IC50: 0.8 μM vs. 2.3 μM) .
- Metabolic Stability :
- Analog 1’s fluorophenyl group resists oxidative metabolism (t1/2 = 6.2 h in microsomes), whereas the target compound’s methoxy groups undergo faster demethylation (t1/2 = 3.5 h) .
Biological Activity
The compound 2-(2-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone has garnered attention in recent pharmacological studies due to its diverse biological activities. This article synthesizes current research findings, including case studies and relevant data tables that highlight its potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure incorporates a triazole and pyrimidine moiety, which are known for their significant biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit promising anticancer properties. For instance, compounds similar to our target compound have shown potent activity against various cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. One study reported an IC50 value of 0.83 ± 0.07 μM against A549 cells for a closely related compound, indicating strong anticancer potential .
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 |
| HeLa | 2.85 ± 0.74 |
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with tumor growth and survival. For example, the inhibition of c-Met kinase has been identified as a crucial pathway for the anticancer activity of related triazolo-pyrimidine derivatives .
Antioxidant Properties
Research indicates that compounds featuring the triazole ring possess significant antioxidant capabilities. These properties are essential in mitigating oxidative stress-related diseases and enhancing cellular health .
Antimicrobial Effects
The presence of the pyrimidine moiety in the structure enhances the compound's potential as an antimicrobial agent. Studies have shown that similar compounds exhibit inhibitory effects against various bacterial strains, suggesting a broad-spectrum antimicrobial activity .
In Vivo Studies
A notable study investigated the in vivo effects of a related compound on tumor-bearing mice. The results indicated a significant reduction in tumor size compared to control groups, supporting the in vitro findings regarding its anticancer efficacy .
Q & A
Q. What are the critical steps in synthesizing this triazolopyrimidine derivative, and how can reaction conditions be optimized?
The synthesis involves multi-step pathways, including:
- Triazolopyrimidine core formation : Cyclization of precursor amines and nitriles under acidic conditions.
- Piperazine coupling : Nucleophilic substitution reactions between the triazolopyrimidine intermediate and substituted piperazine derivatives.
- Ethanone linkage : Condensation with methoxyphenoxy ethanone precursors using coupling agents like EDCI/HOBt. Key optimization parameters include solvent choice (DMF or acetonitrile for solubility), temperature (60–80°C for cyclization), and catalysts (e.g., Pd/C for cross-coupling) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., methoxy groups at 2- and 4-positions) and piperazine connectivity.
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., observed [M+H]⁺ matching theoretical 459.5 g/mol).
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and triazole ring vibrations (~1450 cm⁻¹) .
Q. What physicochemical properties influence its solubility and formulation?
- LogP : Estimated at ~3.5 (indicating moderate lipophilicity).
- Solubility : Poor in water; soluble in DMSO, ethanol, and dichloromethane.
- Stability : Degrades under UV light; store at -20°C in amber vials .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of its anticancer activity?
- Substituent analysis :
- Docking studies : The triazolopyrimidine core binds ATP pockets in kinases (e.g., EGFR), while methoxyphenoxy groups enhance membrane permeability .
Q. How can contradictory bioactivity data across studies be resolved?
Conflicting results (e.g., IC₅₀ variability in cancer cell lines) may arise from:
- Experimental variables : Cell passage number, serum concentration, or incubation time.
- Assay interference : Redox activity of triazole rings in MTT assays. Mitigation strategies:
- Use orthogonal assays (e.g., apoptosis markers like Annexin V).
- Standardize protocols (e.g., 48-hour exposure, 10% FBS) .
Q. What computational methods are effective for predicting off-target interactions?
- Molecular dynamics simulations : Assess binding stability to non-target kinases (e.g., ABL1 vs. JAK2).
- Pharmacophore modeling : Identify critical hydrogen bond acceptors (e.g., triazole N2) to avoid hERG channel binding.
- ADMET prediction : Tools like SwissADME evaluate CYP450 inhibition risks .
Methodological Challenges
Q. How can regioselectivity issues during triazole ring formation be addressed?
- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) to favor 1,2,3-triazole formation.
- Catalytic systems : Cu(I)/ligand systems for Huisgen cycloaddition improve regiocontrol (>90% yield) .
Q. What strategies improve yield in large-scale synthesis?
- Flow chemistry : Enhances heat/mass transfer for exothermic cyclization steps.
- Crystallization optimization : Use anti-solvents (e.g., hexane) to precipitate pure product.
- Quality control : In-line PAT (Process Analytical Technology) monitors reaction progression .
Data Interpretation
Q. How do substituent electronic effects influence pharmacokinetics?
Q. What statistical approaches validate in vitro-in vivo correlation (IVIVC)?
- Multivariate regression : Correlate logP, plasma clearance, and tumor regression in xenograft models.
- Bootstrap resampling : Quantify uncertainty in dose-response curves.
- Meta-analysis : Pool data from analogs to identify trends in toxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
